(5-Hydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl)methyl dihydrogen phosphate
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Overview
Description
(5-Hydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl)methyl dihydrogen phosphate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tricyclic framework with multiple functional groups, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl)methyl dihydrogen phosphate typically involves multi-step organic reactions. One common approach includes:
Formation of the Tricyclic Core: This step involves the cyclization of a suitable precursor, often through a series of condensation reactions. The reaction conditions may include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the tricyclic structure.
Functional Group Modification: Subsequent steps involve the introduction of hydroxyl, imino, and phosphate groups. This can be achieved through selective oxidation, reduction, and phosphorylation reactions. Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and phosphorylating agents like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps, such as crystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The imino group can be reduced to an amine using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (5-Hydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl)methyl dihydrogen phosphate is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
The compound’s pharmacological properties are of interest in medicinal chemistry. It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. Its unique structure allows for selective targeting of biological pathways, making it a promising candidate for drug development.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its reactivity and functional groups enable the creation of materials with specific properties, such as enhanced durability or conductivity.
Mechanism of Action
The mechanism by which (5-Hydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl)methyl dihydrogen phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering enzyme activity or receptor signaling pathways. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (5-Hydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-yl)methyl dihydrogen phosphate
- (5-Hydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-6-yl)methyl dihydrogen phosphate
Uniqueness
Compared to similar compounds, (5-Hydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl)methyl dihydrogen phosphate stands out due to its specific functional group arrangement and tricyclic structure. These features confer unique reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5-hydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl)methyl dihydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N3O7P/c10-5-1-2-12-8-7(19-9(12)11-5)6(13)4(18-8)3-17-20(14,15)16/h1-2,4,6-8,10,13H,3H2,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDMQLYQQYSJMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3C(C(C(O3)COP(=O)(O)O)O)OC2=NC1=N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N3O7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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